molecular formula C22H16O6 B1226439 DCID CAS No. 130817-81-1

DCID

Cat. No.: B1226439
CAS No.: 130817-81-1
M. Wt: 376.4 g/mol
InChI Key: MGKJFRPUFVNFPI-GPHNJDIKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

DCID can be synthesized through the reaction of imidazolidinedione with chlorine gas. The reaction typically occurs at room temperature and involves the use of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound involves the large-scale chlorination of imidazolidinedione. The process is optimized to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

DCID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

DCID is unique in its ability to promote esterification under mild conditions with high yields. Similar compounds include:

    Dicyclohexylcarbodiimide (DCC): Commonly used in peptide synthesis and esterification reactions.

    N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in organic synthesis.

    Oxalyl Chloride: Used in the synthesis of acid chlorides and esters.

This compound stands out due to its mild reaction conditions and high efficiency in promoting esterification and cross-coupling reactions .

Properties

CAS No.

130817-81-1

Molecular Formula

C22H16O6

Molecular Weight

376.4 g/mol

IUPAC Name

[(1R,2R,10R,11R)-2-acetyloxy-9,12-dioxo-1-pentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3,5,7,13,15,17-hexaenyl] acetate

InChI

InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-3-7-13(15)19(25)17(21)18-20(26)14-8-4-6-10-16(14)22(18,21)28-12(2)24/h3-10,17-18H,1-2H3/t17-,18-,21-,22-/m0/s1

InChI Key

MGKJFRPUFVNFPI-GPHNJDIKSA-N

Isomeric SMILES

CC(=O)O[C@@]12[C@@H]([C@@H]3[C@]1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25

SMILES

CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25

Canonical SMILES

CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25

Synonyms

9,10-dioxoindano(2',3'-4,3)cyclobuta(1,2-b)indan-4b,4c-diyl diacetate
DCID

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.